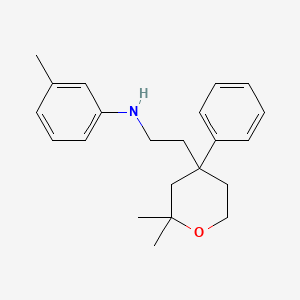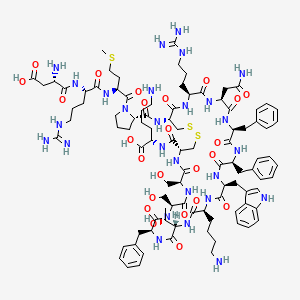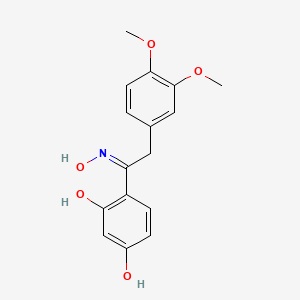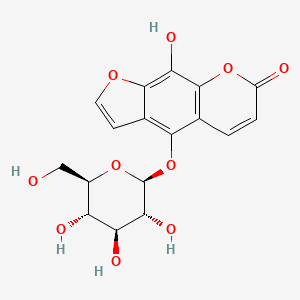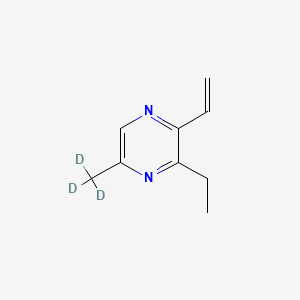
Vegfr-2-IN-40
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vegfr-2-IN-40 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking the blood supply to the tumor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-40 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of quinoxaline-based derivatives. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Vegfr-2-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinoxaline N-oxide derivatives, while reduction may produce reduced quinoxaline derivatives .
Aplicaciones Científicas De Investigación
Vegfr-2-IN-40 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in endothelial cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers by inhibiting tumor angiogenesis.
Industry: Utilized in the development of new anti-angiogenic drugs and as a reference compound in drug screening assays
Mecanismo De Acción
Vegfr-2-IN-40 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its activation by vascular endothelial growth factor (VEGF). This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, and NCK-p38-MAPKAPK2/3 pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lenvatinib: Another VEGFR-2 inhibitor used in cancer therapy.
Cabozantinib: A multi-kinase inhibitor that targets VEGFR-2 among other receptors.
Tivozanib: A selective VEGFR-2 inhibitor approved for the treatment of renal cell carcinoma
Uniqueness
Vegfr-2-IN-40 is unique due to its specific binding affinity and selectivity for VEGFR-2, which may result in fewer off-target effects compared to other inhibitors. Additionally, its chemical structure allows for modifications that can enhance its pharmacokinetic properties and therapeutic efficacy .
Propiedades
Fórmula molecular |
C21H18N4O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(3-benzamidophenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-15(24-25-21(27)18-10-6-12-22-14-18)17-9-5-11-19(13-17)23-20(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26)(H,25,27)/b24-15+ |
Clave InChI |
CYIIXBLCYHKUNS-BUVRLJJBSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)
